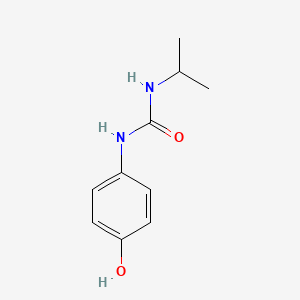

1-(4-Hydroxyphenyl)-3-isopropylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Hydroxyphenyl)-3-isopropylurea is an organic compound characterized by the presence of a hydroxyphenyl group and an isopropylurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-3-isopropylurea typically involves the reaction of 4-hydroxyphenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 4-hydroxyphenyl isocyanate and isopropylamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxyphenyl)-3-isopropylurea undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, to form amines or other reduced products.

Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the urea moiety may produce amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxyphenyl)-3-isopropylurea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxyphenyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the isopropylurea moiety may interact with enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Hydroxyphenyl)-3-isopropylurea can be compared with other similar compounds, such as:

4-Hydroxyphenylurea: Lacks the isopropyl group, which may affect its chemical and biological properties.

4-Hydroxyphenylisopropylamine: Lacks the urea moiety, which may influence its reactivity and interactions.

4-Hydroxyphenylcarbamate: Contains a carbamate group instead of a urea moiety, leading to different chemical behavior.

Uniqueness

This compound is unique due to the presence of both the hydroxyphenyl and isopropylurea groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1-(4-Hydroxyphenyl)-3-isopropylurea, commonly known as buprofezin , is an organic compound with significant biological activity primarily recognized as an insect growth regulator (IGR) . This compound is utilized extensively in agricultural practices to manage pest populations while minimizing harm to beneficial insects and the environment. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with buprofezin.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₉N₃O

- IUPAC Name : this compound

- Functional Groups : Urea, Hydroxyphenyl, Isopropyl

The presence of the hydroxy group enhances the compound's biological activity, making it more effective compared to similar compounds lacking this modification.

Buprofezin acts primarily by interfering with the hormonal pathways of insects. It disrupts the normal development processes by inhibiting the action of juvenile hormones , which are critical for molting and metamorphosis. This interference prevents insects from maturing and reproducing effectively, leading to a reduction in pest populations.

Biological Activity

-

Insect Growth Regulation :

- Buprofezin is particularly effective against various agricultural pests such as aphids and whiteflies. Its ability to inhibit molting makes it a valuable tool in integrated pest management strategies.

- Studies indicate that buprofezin has a low toxicity profile for non-target organisms, making it suitable for use in environments where beneficial insects are present.

-

Antiviral Activity :

- Recent research has highlighted buprofezin's potential antiviral properties, particularly against viruses like SARS-CoV-2. In vitro studies showed it exhibiting significant antiviral activity with an EC50 value of 0.16 ± 0.01 μM, suggesting potential applications beyond pest control.

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of buprofezin:

- Study on Insect Growth Regulation :

-

Environmental Impact Studies :

- Research has shown that buprofezin degrades under varying pH conditions, with a degradation half-life (DT50) of approximately 51 days at pH 5, extending to 378 days at pH 7 and 396 days at pH 9. This information is crucial for assessing its environmental persistence and potential ecological impact.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Hydroxyphenyl)-3-isopropylurea | Structure | Similar urea structure; different phenolic substitution |

| 1-(3-Hydroxyphenyl)-3-isopropylurea | Structure | Variation in hydroxyl group position; differing biological activity |

| N-Isopropyl-N'-phenylurea | Structure | Lacks hydroxyl group; primarily used as a herbicide |

The presence of the hydroxy group in buprofezin enhances its biological activity compared to similar compounds lacking this functional group.

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGUMFRLNPFKGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499936 |

Source

|

| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-73-1 |

Source

|

| Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.